1-(3-Bromopyridin-2-yl)-4-methylpiperazine 1-(3-Bromopyridin-2-yl)-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 87394-59-0
VCID: VC8145217
InChI: InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3
SMILES: CN1CCN(CC1)C2=C(C=CC=N2)Br
Molecular Formula: C10H14BrN3
Molecular Weight: 256.14 g/mol

1-(3-Bromopyridin-2-yl)-4-methylpiperazine

CAS No.: 87394-59-0

Cat. No.: VC8145217

Molecular Formula: C10H14BrN3

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopyridin-2-yl)-4-methylpiperazine - 87394-59-0

Specification

CAS No. 87394-59-0
Molecular Formula C10H14BrN3
Molecular Weight 256.14 g/mol
IUPAC Name 1-(3-bromopyridin-2-yl)-4-methylpiperazine
Standard InChI InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3
Standard InChI Key UQIOJCBARSSJKK-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=CC=N2)Br
Canonical SMILES CN1CCN(CC1)C2=C(C=CC=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(3-Bromopyridin-2-yl)-4-methylpiperazine consists of a pyridine ring fused to a piperazine moiety. The bromine atom occupies the 3-position on the pyridine ring, while the 4-methylpiperazine group is attached to the 2-position. This configuration is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions. The compound’s SMILES notation (CN1CCN(CC1)C2=C(C=CC=N2)Br\text{CN1CCN(CC1)C2=C(C=CC=N2)Br}) and InChIKey (UQIOJCBARSSJKK-UHFFFAOYSA-N\text{UQIOJCBARSSJKK-UHFFFAOYSA-N}) provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number87394-59-0
Molecular FormulaC10H14BrN3\text{C}_{10}\text{H}_{14}\text{BrN}_3
Molecular Weight256.14 g/mol
IUPAC Name1-(3-bromopyridin-2-yl)-4-methylpiperazine
Topological Polar Surface Area24.7 Ų
Hydrogen Bond Acceptors4

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine typically involves nucleophilic aromatic substitution (SNAr) between 3-bromo-2-chloropyridine and 4-methylpiperazine under basic conditions. This method leverages the electron-withdrawing effect of the bromine atom to activate the pyridine ring for substitution at the 2-position. Alternative approaches include Ullmann coupling or Buchwald-Hartwig amination, though these are less commonly reported for bromopyridine derivatives.

Optimization Challenges

Key challenges in synthesis include minimizing the formation of regioisomers (e.g., 1-(6-bromopyridin-2-yl)-4-methylpiperazine) and byproducts from competing reactions. Purification often requires column chromatography or recrystallization from polar aprotic solvents such as dimethylformamide (DMF) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in dichloromethane, chloroform, and DMF. Stability studies suggest decomposition under prolonged exposure to light or moisture, necessitating storage in amber vials at −20°C.

Spectroscopic Data

  • NMR (1H^1\text{H}): Peaks at δ 2.3–2.5 ppm (methyl group), 2.8–3.1 ppm (piperazine protons), and 7.4–8.2 ppm (pyridine protons).

  • Mass Spectrometry: A molecular ion peak at m/z 256.04 ([M+H]+) and fragment ions at m/z 177 (loss of Br) and 99 (piperazine ring) .

Future Research Directions

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, BRAF) could elucidate therapeutic targets. Molecular docking studies using the compound’s 3D structure (PubChem CID 12203911) may predict binding modes .

Structural Modifications

Introducing electron-donating groups (e.g., methoxy) at the pyridine 4-position or replacing bromine with fluorine could optimize pharmacokinetic properties. Such derivatives are under investigation in related piperazine scaffolds .

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